molecular formula C20H23N3O6S2 B11602842 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(diethylsulfamoyl)benzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(diethylsulfamoyl)benzoate

Cat. No.: B11602842
M. Wt: 465.5 g/mol
InChI Key: YAKAWYVKJIKPTO-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-[(DIETHYLAMINO)SULFONYL]BENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-[(DIETHYLAMINO)SULFONYL]BENZOATE typically involves multiple steps. One common method starts with the preparation of the benzisothiazole ring, followed by the introduction of the aminoethyl group and the benzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-[(DIETHYLAMINO)SULFONYL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-[(DIETHYLAMINO)SULFONYL]BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-[(DIETHYLAMINO)SULFONYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID
  • 2-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER

Uniqueness

Compared to similar compounds, 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 4-[(DIETHYLAMINO)SULFONYL]BENZOATE is unique due to its specific structural features and the presence of both benzisothiazole and benzoate moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23N3O6S2

Molecular Weight

465.5 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 4-(diethylsulfamoyl)benzoate

InChI

InChI=1S/C20H23N3O6S2/c1-3-23(4-2)31(27,28)16-11-9-15(10-12-16)20(24)29-14-13-21-19-17-7-5-6-8-18(17)30(25,26)22-19/h5-12H,3-4,13-14H2,1-2H3,(H,21,22)

InChI Key

YAKAWYVKJIKPTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2

Origin of Product

United States

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